Homocarbonyltopsentin
Description
Context within Small Molecule RNA-Targeted Therapies
The therapeutic landscape is witnessing a paradigm shift with the increasing recognition of RNA as a viable drug target. nih.govnih.gov Small molecules that can interact with RNA and modulate its function offer several advantages over other therapeutic modalities, such as antisense oligonucleotides (ASOs) and RNA interference (RNAi), including improved oral bioavailability and distribution. nih.govmdpi.com
Homocarbonyltopsentin, also known as PK4C9, exemplifies the potential of this approach. probechem.comprobechem.commedchemexpress.com It is a small molecule that binds directly to a specific RNA structure, thereby influencing its processing and leading to a therapeutic outcome. nih.govnih.govbioexcel.eu This targeted approach, which focuses on the structure of the RNA molecule, sets a precedent for the development of novel therapies for a range of diseases caused by aberrant RNA metabolism. nih.govnih.govnih.govbioexcel.eu
The discovery of this compound's activity has validated the strategy of targeting RNA secondary structures for therapeutic intervention. nih.govnih.govbioexcel.eu Unlike phenotypic screening, where the molecular target is often unknown, the research on this compound began with a specific RNA target in mind, the TSL2 stem-loop structure in the SMN2 pre-mRNA. nih.govnih.gov This target-based approach allows for a more rational design and optimization of drug candidates. nih.govnih.govbioexcel.eu
Significance in Spinal Muscular Atrophy (SMA) Research
Spinal Muscular Atrophy is a debilitating neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein. nih.govnews-medical.net The primary cause of SMA is the deletion or mutation of the SMN1 gene. nih.govnews-medical.net A nearly identical gene, SMN2, exists, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated, non-functional protein. nih.govnih.gov
The therapeutic strategy for SMA revolves around increasing the production of functional SMN protein from the SMN2 gene. nih.govpremera.com this compound has demonstrated significant promise in this area by acting as an SMN2 splicing modulator. probechem.comprobechem.commedchemexpress.com It directly interacts with the TSL2 RNA structure at the junction of exon 7 and intron 7 of the SMN2 pre-mRNA. nih.govnih.govbioexcel.eunih.gov
Research has shown that this compound binds to the pentaloop conformation of TSL2, promoting a shift to a triloop conformation. nih.govbioexcel.eumedchemexpress.comglpbio.com This conformational change increases the accessibility of the 5' splice site of exon 7, leading to enhanced inclusion of this exon in the final mRNA transcript. nih.govnih.govbioexcel.eunih.gov
Detailed Research Findings:
Increased Exon 7 Inclusion: In cellular models, including fibroblasts from SMA patients, this compound treatment led to a significant increase in the inclusion of exon 7 in SMN2 mRNA. nih.govmedchemexpress.comszabo-scandic.com At a concentration of 40 μM, it increased exon 7 inclusion to as high as 72%, a 43% increase compared to control cells. nih.govrhhz.net Another study reported that exon 7 inclusion reached a maximum of 91%, a 25% increase over untreated cells. medchemexpress.comszabo-scandic.com
Increased SMN Protein Levels: The correction of SMN2 splicing by this compound results in a corresponding increase in the production of full-length, functional SMN protein. nih.govmedchemexpress.com In fibroblasts from a type I SMA patient, treatment with 40 μM this compound for 48 hours resulted in a 1.5-fold increase in SMN protein levels compared to untreated cells. nih.govszabo-scandic.com
Rescue of Molecular Phenotypes: The increased SMN protein levels have been shown to rescue downstream molecular alterations observed in SMA cells. nih.govnih.govbioexcel.eu This indicates that the protein produced is functional and can mitigate the cellular defects associated with the disease.
In Vivo Activity: The efficacy of this compound has also been demonstrated in a transgenic Drosophila model of SMA. nih.govnih.gov Oral administration of the compound led to an increase in SMN2 exon 7 inclusion, validating its activity in a whole organism. nih.govnih.gov
Table 1: Effect of this compound on SMN2 Exon 7 Inclusion
| Cell Line | Concentration | Treatment Duration | Increase in Exon 7 Inclusion | Reference |
| GM03813C (SMA) | 40 µM | 24 hours | 43% | nih.gov |
| GM03813C (SMA) | 10-40 µM | 24 hours | Up to 25% | medchemexpress.comszabo-scandic.com |
| HeLa | 40 µM | 24 hours | Significant increase | nih.gov |
| Transgenic Drosophila | 200 µM (oral) | Not specified | Increased to 84% | nih.gov |
Table 2: Effect of this compound on SMN Protein Expression
| Cell Line | Concentration | Treatment Duration | Fold Increase in SMN Protein | Reference |
| GM03813C (SMA) | 40 µM | 48 hours | 1.5-fold | nih.govszabo-scandic.com |
The research on this compound represents a significant advancement in the development of small molecule therapies for SMA and other diseases caused by splicing defects. nih.govnih.govbioexcel.eu Its specific mechanism of action, targeting a defined RNA structure, provides a clear path for further optimization and development of more potent and selective therapeutic agents. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(6-hydroxy-1H-indole-3-carbonyl)-1H-imidazol-5-yl]-(1H-indol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3/c26-11-5-6-13-15(9-23-17(13)7-11)20(28)21-24-10-18(25-21)19(27)14-8-22-16-4-2-1-3-12(14)16/h1-10,22-23,26H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCVQVIMGSWRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CN=C(N3)C(=O)C4=CNC5=C4C=CC(=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Origin of Homocarbonyltopsentin
Fluorescence Displacement Assay in RNA Ligand Discovery
A key technology employed in the high-throughput screening that identified Homocarbonyltopsentin was the fluorescence displacement (FD) assay. This technique is a powerful tool for identifying and characterizing the binding of small molecules to nucleic acids, including RNA.
The principle of the FD assay involves a fluorescent probe that binds to the RNA target of interest. When the fluorescent probe is bound to the RNA, its fluorescence properties are altered, often resulting in an increase in fluorescence intensity. The assay is designed so that if a compound from the screening library has a higher affinity for the RNA target, it will displace the fluorescent probe. This displacement causes the probe to be released into the solution, leading to a measurable decrease in its fluorescence signal.
In the screening for ligands that bind to the Terminal Stem-Loop 2 (TSL2) of the SMN2 gene, a fluorescent indicator dye, TO-PRO-1, was utilized. The TSL2 RNA structure was the specific target of the screening campaign. The assay was configured to detect the displacement of TO-PRO-1 from the TSL2 RNA. When this compound was introduced into the assay, it bound to the TSL2 RNA, displacing the TO-PRO-1 dye and causing a detectable decrease in fluorescence. This change in signal identified this compound as a compound that interacts with the TSL2 RNA structure.
Synthetic Methodologies and Analog Development for Homocarbonyltopsentin
Strategies for Total Synthesis of Homocarbonyltopsentin and Related Scaffolds
The total synthesis of bis-indole alkaloids related to the topsentin (B55745) family often relies on the construction of a key diamine intermediate, which is then elaborated into the final heterocyclic core. A prominent strategy involves the synthesis of (indol-3-yl)ethane-1,2-diamine precursors, which serve as versatile building blocks for various marine alkaloids. nih.govresearchgate.net
One effective approach begins with readily available 3-(2-nitrovinyl)indoles. nih.gov Key steps in this synthetic sequence are outlined below:
Protection and Addition: The indole (B1671886) nitrogen is first protected, commonly with a tert-butoxycarbonyl (Boc) group. This is followed by a conjugate addition of an O-pivaloylhydroxylamine to the nitrovinylindole. This reaction can be performed efficiently under solvent-free conditions. nih.govresearchgate.net
Reduction: The resulting adduct undergoes a mild reduction to convert the nitro group into a primary amine, yielding the protected (indol-3-yl)ethane-1,2-diamine intermediate. nih.govresearchgate.net
Cyclization: This crucial diamine intermediate is then coupled with an indoleglyoxylic acid chloride. The initial reaction forms a mixture of amides, which are then cyclized, often without isolation, to form the core heterocyclic scaffold, such as the dihydropyrazinone ring found in hamacanthin-type structures. nih.gov
| Table 1: Key Stages in the Total Synthesis of a Topsentin-Related Scaffold | | :--- | :--- | | Stage | Description | | Starting Material | Substituted indoles, such as 6-bromoindole. nih.gov | | Key Intermediate | Protected (indol-3-yl)ethane-1,2-diamine, synthesized from 3-(2-nitrovinyl)indoles. nih.govresearchgate.net | | Core Construction | Cyclization of the diamine intermediate with indoleglyoxylic acid chlorides. nih.gov | | Final Product | Bis(indolyl)dihydropyrazinone scaffold (e.g., Topsentin C). nih.gov |
Design and Synthesis of this compound Analogs for Research
The development of analogs of complex natural products is a powerful strategy for discovering novel bioactive molecules and for use as chemical probes to investigate biological pathways. nih.govresearchgate.net For the this compound family, analog design focuses on modifying the core scaffold and the peripheral indole moieties to explore the chemical space and optimize biological activity.
Synthetic efforts have produced a variety of related structures, including spongotines, topsentins, and hamacanthins, which feature different heterocyclic linkers between the two indole units, such as imidazoline, imidazole (B134444), and dihydropyrazinone rings, respectively. nih.gov The synthesis of these analogs often leverages the same versatile (indol-3-yl)ethane-1,2-diamine intermediates used in the total synthesis of the natural products themselves. nih.govresearchgate.net By reacting these diamines with different coupling partners, a range of core scaffolds can be accessed, providing a platform for systematic biological evaluation.
Chemical diversification is essential for generating libraries of compounds for biological screening. cam.ac.uk In the context of this compound, this involves altering the fundamental molecular skeleton, a process known as scaffold manipulation or scaffold hopping. researchgate.netmdpi.com This approach allows for the creation of structurally unique molecules that may exhibit novel biological activities. cam.ac.uk
A primary strategy for scaffold diversification in this family is to vary the heterocyclic core that links the two indole units. The synthetic pathway allows for the interception of the key diamine intermediate, which can then be subjected to different cyclization conditions or reacted with diverse building blocks to generate new scaffolds. nih.gov For example, the reaction with indoleglyoxylic acid chlorides leads to the dihydropyrazinone scaffold of hamacanthins. nih.gov Alternative reagents could be employed to generate other heterocyclic systems, thereby manipulating the core structure.
Further diversification is achieved by modifying the indole rings themselves. This can be accomplished by:
Using differently substituted indoles as starting materials in the synthetic sequence.
Applying late-stage functionalization, a powerful strategy where C-H bonds on the fully formed scaffold are selectively oxidized or otherwise modified to install new functional groups. nih.gov
These approaches enable the systematic exploration of how changes in the size, shape, and electronic properties of the scaffold and its substituents affect biological function.
| Table 2: Examples of Scaffold Diversification in the Topsentin Family | | :--- | :--- | :--- | | Scaffold Family | Core Heterocycle | Significance | | Topsentins | Imidazole | Aromatized core found in natural products. nih.gov | | Spongotines | Imidazoline | Dihydro- version of the imidazole core. nih.gov | | Hamacanthins | Dihydropyrazinone | Represents a distinct scaffold accessible from common intermediates. nih.gov |
Investigation of Chemoenzymatic and Biomimetic Approaches to this compound-related Compounds
While classical organic synthesis has been successful, there is growing interest in chemoenzymatic and biomimetic strategies for the synthesis of complex natural products. nih.gov These approaches aim to leverage the efficiency and selectivity of biological processes. nih.govbioengineer.org
Chemoenzymatic synthesis combines the strengths of chemical and enzymatic reactions. nih.gov For compounds related to this compound, enzymes could be used for specific, challenging transformations, such as the regioselective functionalization of the indole rings. nih.gov For instance, cytochrome P450 monooxygenases could potentially be used to install hydroxyl groups at specific positions, a transformation that can be difficult to achieve with traditional chemical reagents. nih.gov This approach can shorten synthetic routes and provide access to novel analogs.
Biomimetic synthesis attempts to replicate nature's proposed biosynthetic pathways in the laboratory. nih.govbioengineer.orgnih.gov The biosynthesis of bis-indole alkaloids like the topsentins is thought to involve the coupling of two indole-containing units. A biomimetic strategy might seek to mimic this key coupling event. For example, a proposed biogenetic pathway for premyrsinane diterpenoids involves a transannular cyclization of an epoxy-lathyrane precursor; this hypothesis was recently supported by a successful laboratory synthesis that mimicked this key step. mdpi.com Similarly, a biomimetic approach to this compound could involve mimicking a proposed oxidative coupling of indole precursors, potentially offering a more convergent and efficient route to the core structure. bioengineer.org While specific chemoenzymatic or biomimetic total syntheses of this compound have not been extensively reported, these areas represent promising avenues for future research to develop more sustainable and efficient synthetic methodologies. nih.gov
Molecular Mechanism of Action of Homocarbonyltopsentin
Direct Molecular Target Identification: TSL2 (Terminal Stem-Loop 2) of SMN2 Pre-mRNA
The primary molecular target of Homocarbonyltopsentin has been unequivocally identified as the Terminal Stem-Loop 2 (TSL2) of the SMN2 pre-mRNA. nih.gov TSL2 is a crucial cis-regulatory element, an RNA hairpin structure that encompasses the 5' splice site of exon 7. nih.govresearchgate.net The integrity of this structure is critical for the activity of this compound, as mutations within TSL2 have been shown to alter the compound's efficacy. nih.gov
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling studies have provided detailed insights into the interaction between this compound and TSL2. nih.govresearchgate.net These investigations revealed that the compound binds directly to the pentaloop conformation of TSL2. nih.govresearchgate.net The binding is stabilized by a network of specific molecular interactions, including:
Hydrogen bonds with uridine (B1682114) residues at positions 2 (U2) and 19 (U19) of the TSL2 structure. nih.gov
π–π stacking interactions between the indole (B1671886) moiety of this compound and a guanine (B1146940) residue at position 18 (G18). nih.gov
This direct and specific binding to the TSL2 RNA hairpin validates it as a druggable target for small molecules aimed at modifying SMN2 splicing. nih.govresearchgate.net
Conformational Modulation of TSL2 Secondary Structure
Upon binding, this compound actively modulates the secondary structure of TSL2. nih.govresearchgate.net This is a key aspect of its mechanism, as the conformation of TSL2 is a determinant in the regulation of exon 7 splicing. The compound's interaction with the RNA induces a significant structural rearrangement. nih.govresearchgate.net
Pentaloop to Triloop Conformation Shift Induction
The most significant conformational change induced by this compound is the shift of the TSL2 apical loop from a five-nucleotide "pentaloop" to a more stable three-nucleotide "triloop" conformation. nih.govresearchgate.net This structural transition is a critical event that leads to the downstream effects on splicing. The stabilization of the triloop conformation is thought to be the primary mechanism by which this compound alters the accessibility of the nearby splice site. nih.govmdpi.com
Impact on SMN2 Exon 7 Splicing Regulation
The conformational shift in TSL2 has a direct and profound impact on the regulation of SMN2 exon 7 splicing. nih.govresearchgate.net In its native pentaloop state, TSL2 is considered to have an inhibitory effect on the inclusion of exon 7, likely by sequestering the 5' splice site. nih.govmdpi.com By inducing the triloop conformation, this compound alleviates this inhibition. nih.govnih.gov
Enhanced 5' Splice Site Accessibility to Splicing Factors (e.g., U1 snRNP)
The remodeling of the TSL2 structure leads to increased accessibility of the 5' splice site of exon 7 to essential components of the splicing machinery. nih.govnih.gov Specifically, the triloop conformation is believed to favor the recruitment of the U1 small nuclear ribonucleoprotein (snRNP). nih.gov U1 snRNP is a critical factor that recognizes and binds to the 5' splice site, initiating the process of intron removal and exon ligation. grantome.com By promoting a more favorable RNA structure for U1 snRNP binding, this compound effectively enhances the recognition and proper processing of exon 7. nih.gov
Downstream Molecular Effects on SMN2 Gene Expression
The modulation of SMN2 exon 7 splicing by this compound results in significant downstream changes in gene expression, ultimately leading to an increase in the production of functional SMN protein. nih.gov In studies using fibroblast cell lines derived from a type-I Spinal Muscular Atrophy (SMA) patient (GM03813C), treatment with this compound demonstrated a marked increase in the inclusion of exon 7. nih.gov
Key quantitative findings from these studies are summarized in the table below:
| Parameter | Cell Line | Treatment | Result | Reference |
|---|---|---|---|---|
| EC50 for Exon 7 Inclusion | HeLa cells with SMN2 minigene | This compound | ~25 µM | nih.gov |
| Maximum Exon 7 Inclusion | HeLa cells with SMN2 minigene (40 µM) | This compound | Up to 72% | nih.gov |
| Increase in Exon 7 Inclusion | SMA Patient Fibroblasts (GM03813C) (40 µM, 24h) | This compound | Up to 97% inclusion (41% increase over DMSO) | nih.gov |
| Increase in SMN Protein | SMA Patient Fibroblasts (GM03813C) (40 µM, 48h) | This compound | 1.5-fold increase | nih.gov |
These findings demonstrate that the initial interaction of this compound with TSL2 translates into a biologically meaningful increase in the full-length, functional SMN protein.
General Principles of Small Molecule-RNA Recognition and Modulation
The interaction between this compound and TSL2 exemplifies several key principles of small molecule-RNA recognition and modulation. The targeting of RNA with small molecules is an emerging field in drug discovery, and understanding these principles is crucial for the development of new therapeutics. h1.conih.govsdu.edu.cn
Structural Recognition : Small molecules can recognize and bind to specific three-dimensional structures within RNA, such as hairpins, bulges, and loops. h1.conih.gov this compound's specific binding to the TSL2 hairpin is a prime example of this principle. nih.gov
Shape Complementarity : The affinity and specificity of a small molecule for an RNA target are often driven by shape complementarity, allowing the molecule to fit snugly into a binding pocket on the RNA surface. h1.co
Conformational Selection and Induced Fit : Small molecules can either bind to a pre-existing conformation of an RNA molecule (conformational selection) or induce a conformational change upon binding (induced fit). This compound appears to operate through an induced-fit mechanism by promoting the pentaloop to triloop transition in TSL2. nih.govresearchgate.net
Modulation of RNA-Protein Interactions : A common mechanism by which small molecules affect RNA function is by modulating the interaction of the RNA with regulatory proteins. By altering the TSL2 structure, this compound facilitates the binding of the U1 snRNP, thereby modulating the splicing process. nih.govnih.gov
The successful targeting of the TSL2 RNA structure by this compound serves as a precedent for the development of other small molecules that can modulate the splicing of disease-relevant genes by interacting with specific RNA structural motifs. nih.govresearchgate.net
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Homocarbonyltopsentin Analogs
Elucidation of Key Structural Motifs for TSL2 Binding Affinity and Selectivity
Homocarbonyltopsentin, also known as PK4C9, has been identified as a small molecule that directly interacts with the testimonial stem-loop 2 (TSL2) RNA structure within the pre-mRNA of the SMN2 gene. bioexcel.eumedchemexpress.com The binding of this compound to TSL2 is a critical first step in its mechanism of action to modulate the splicing of exon 7.
High-resolution nuclear magnetic resonance (NMR) spectroscopy combined with molecular modeling has revealed that this compound preferentially binds to a specific conformation of TSL2. bioexcel.eu The key structural motif recognized by the compound is a pentaloop conformation within the TSL2 structure. bioexcel.eumedchemexpress.com This interaction is not merely a surface-level association but involves a specific recognition of the three-dimensional architecture of the RNA.
Further investigation into the binding site has pinpointed the GAGTAAGT sequence, which is part of the 5' splice site of exon 7 and is embedded within the TSL2 structure, as the primary target for this compound. bioexcel.eu This indicates that the compound's selectivity is, in large part, dictated by its ability to recognize this specific nucleotide sequence and its presentation within the pentaloop context. The interaction with this motif is crucial for the subsequent conformational changes in the RNA that lead to altered splicing.
Correlation of this compound Structural Modifications with Splicing Modulation Potency
The binding of this compound to the TSL2 pentaloop is intrinsically linked to its function as a splicing modulator. Upon binding, it induces a significant conformational change in the RNA, promoting a shift from the pentaloop to a triloop conformation. bioexcel.eumedchemexpress.com This altered RNA structure is more favorable for the recruitment and binding of the splicing machinery, leading to enhanced inclusion of exon 7 in the mature mRNA. bioexcel.eu
The potency of this compound in modulating splicing has been quantified, with a reported EC50 value of 16 μM for the enhancement of SMN2 exon 7 splicing. medchemexpress.com Structure-activity relationship (SAR) studies have begun to explore how modifications to the this compound scaffold affect this activity. For instance, it has been observed that structural modifications to the TSL2 RNA itself can impact the efficacy of the compound. Mutations that strengthen the base pairing within the stem of the TSL2 hairpin have been shown to reduce the splicing modulatory effect of this compound. This suggests that a certain degree of flexibility in the TSL2 structure is necessary for the compound to bind and induce the required conformational change.
While comprehensive SAR data on a wide range of this compound analogs are not extensively available in the public domain, the existing data underscores the delicate balance between the ligand's structure and the target RNA's conformational dynamics in achieving potent splicing modulation.
Table 1: Splicing Modulation Activity of this compound
| Compound | Target | Activity | EC50 (µM) |
|---|---|---|---|
| This compound (PK4C9) | SMN2 exon 7 splicing | Enhancement | 16 |
Influence of Stereochemistry on RNA Recognition and Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and pharmacokinetic properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
In the context of RNA-binding small molecules, stereochemistry can significantly influence both binding affinity and selectivity. The specific spatial orientation of functional groups on a ligand can dictate its ability to form key interactions, such as hydrogen bonds and van der Waals contacts, within the intricate three-dimensional folds of an RNA target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are built by analyzing a dataset of compounds with known activities and identifying the physicochemical properties or structural features (descriptors) that are predictive of that activity. Once a reliable QSAR model is established, it can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts and accelerating the discovery of more potent molecules. nih.gov
For this compound derivatives, QSAR modeling could be a powerful tool to:
Identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern binding affinity to TSL2 RNA.
Predict the splicing modulation potency of novel analogs before their synthesis.
Provide insights into the mechanism of interaction between the ligands and the RNA target.
However, a prerequisite for building a robust QSAR model is a sufficiently large and diverse dataset of analogs with corresponding biological activity data. nih.gov Currently, there are no publicly available QSAR studies specifically focused on this compound derivatives. The development of such models would be contingent on the synthesis and biological evaluation of a library of analogs with systematic structural variations.
Receptor-Based Approaches for Ligand-RNA Interaction Analysis
Understanding the precise molecular interactions between a ligand and its receptor is fundamental to rational drug design. In the case of this compound, the "receptor" is the TSL2 RNA structure. Several receptor-based approaches have been instrumental in elucidating the details of this interaction.
High-Resolution NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of biomolecules and their complexes in solution. nih.govnih.gov For the this compound-TSL2 system, NMR was crucial in identifying the pentaloop conformation of TSL2 as the binding site and in characterizing the conformational change to a triloop structure upon ligand binding. bioexcel.eu NMR can provide atomic-level information on which specific atoms of the ligand and the RNA are in close proximity, revealing the precise binding mode.
Molecular Modeling and Docking: Computational modeling techniques, such as molecular docking, are used to predict the preferred binding orientation of a ligand to its receptor. mdpi.comresearchgate.net In conjunction with experimental data from NMR, molecular modeling can generate detailed three-dimensional models of the ligand-RNA complex. bioexcel.eu These models are invaluable for visualizing the interactions, such as hydrogen bonds and stacking interactions, that stabilize the complex and for understanding the structural basis of binding affinity and selectivity.
Other Biophysical Techniques: A variety of other biophysical techniques are available to study RNA-small molecule interactions and could be applied to further characterize the binding of this compound analogs to TSL2. nih.govresearchgate.netmichaelwolfinger.com These include:
Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): To measure the kinetics of binding and dissociation (kon and koff rates). nih.gov
X-ray Crystallography: To obtain a high-resolution solid-state structure of the ligand-RNA complex, which can provide a definitive view of the binding interactions.
These receptor-based approaches, particularly when used in combination, provide a comprehensive picture of the ligand-RNA interaction, which is essential for the structure-based design of improved this compound analogs.
Advanced Spectroscopic and Analytical Techniques in Homocarbonyltopsentin Research
Mass Spectrometry (MS) for Ligand-RNA Complex Analysis
The application of mass spectrometry to elucidate the specific interactions between Homocarbonyltopsentin and RNA has not yet been reported in peer-reviewed literature. Mass spectrometry encompasses a variety of techniques that are instrumental in characterizing non-covalent complexes, determining binding stoichiometry, and identifying binding sites of small molecules on RNA targets. Methodologies such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to transfer intact ligand-RNA complexes into the gas phase for mass analysis.
Further techniques, including native mass spectrometry, ion mobility-mass spectrometry (IM-MS), and various tandem MS (MS/MS) approaches, could theoretically be applied to study the this compound-RNA complex. These methods could provide valuable insights into the binding affinity, conformational changes of the RNA upon ligand binding, and the precise nucleotides involved in the interaction.
However, without specific studies on this compound, any discussion of mass spectrometry data would be purely speculative. The scientific community awaits future research that may apply these advanced analytical techniques to understand the molecular details of this compound's interaction with RNA.
Computational and Molecular Modeling Approaches for Homocarbonyltopsentin
Molecular Dynamics Simulations of RNA Conformational Changes upon Ligand Binding
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.govchemrxiv.org For RNA-ligand interactions, MD simulations can provide atomic-level insights into how the binding of a small molecule, such as Homocarbonyltopsentin, might induce or stabilize specific conformational changes in an RNA target. nih.govarxiv.org These simulations can model the dynamic nature of RNA, which can shift between multiple structures, and reveal how a ligand might alter this landscape to favor a functionally active state. nih.govarxiv.org This is particularly relevant for understanding splicing modulation, where subtle changes in RNA structure can have significant biological effects.
Despite the potential of this technique, there are no specific molecular dynamics simulation studies available in the scientific literature that detail the conformational changes of an RNA target upon binding to this compound.
Ligand Docking Studies with RNA Targets
Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govu-strasbg.fr In the context of RNA-targeted drug discovery, docking is used to predict how a small molecule like this compound might fit into a specific binding pocket on an RNA molecule. nih.govchemrxiv.org These studies are crucial for identifying potential binding sites, understanding the key interactions (such as hydrogen bonds and stacking interactions) that stabilize the complex, and for virtual screening of chemical libraries to find new potential binders. nih.govmdpi.com
However, no specific ligand docking studies detailing the binding mode of this compound to any RNA target have been published. Such research would be necessary to visualize and analyze the precise interactions at the binding interface.
Quantum Chemical Calculations for Interaction Energy Analysis
Quantum chemical (QC) calculations are used to provide a highly accurate description of the electronic structure of molecules and the energetic forces involved in their interactions. nih.govresearchgate.net These methods can be employed to calculate the binding or interaction energy between a ligand and its receptor with high precision. nih.govresearchgate.net For an RNA-Homocarbonyltopsentin complex, QC calculations could dissect the total interaction energy into its fundamental components, such as electrostatic, exchange, induction, and dispersion forces, offering a deep understanding of the physical nature of the binding. researchgate.net
There is no available research that applies quantum chemical calculations to analyze the interaction energies between this compound and an RNA target.
In Silico Screening for Identification of Novel this compound-like Splicing Modulators
In silico screening, or virtual screening, involves the use of computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target, in this case, an RNA molecule involved in splicing. mdpi.comresearchgate.net By understanding the structural and chemical features of a known splicing modulator like this compound, a computational model could be developed to screen for other compounds with similar properties that might also act as splicing modulators. nih.govnih.gov This approach can significantly accelerate the discovery of new therapeutic leads. mdpi.com
No studies have been published describing the use of this compound as a template for in silico screening to identify novel, similar splicing modulators.
Biological Studies of Homocarbonyltopsentin Beyond Primary Target Modulation
Efficacy Assessment in Cellular Models
Studies utilizing patient-derived cells have been crucial in elucidating the molecular impact of Homocarbonyltopsentin on the underlying genetic defect in SMA.
In fibroblasts derived from patients with type I SMA, this compound has demonstrated a significant ability to correct the splicing of the SMN2 gene. nih.gov The primary cause of SMA is the loss of the SMN1 gene, leaving the partially functional SMN2 gene as the sole source of the SMN protein. nih.gov A single nucleotide difference in SMN2 leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated and unstable SMN protein. nih.govmdpi.com
Treatment of SMA patient-derived fibroblasts with this compound was shown to increase the inclusion of exon 7 in SMN2 mRNA by approximately 40%. nih.gov This correction of the splicing defect is a key therapeutic strategy for SMA, aiming to increase the production of full-length, functional SMN protein from the SMN2 gene. nih.govcuresma.org
The correction of SMN2 splicing by this compound directly translates to an increase in the levels of functional SMN protein. In SMA type I patient-derived fibroblasts (GM03813C), which exhibit significantly lower levels of SMN protein compared to cells from unaffected individuals, treatment with this compound led to a 1.5-fold increase in SMN protein levels. nih.gov This level of increase is considered to be therapeutically relevant, as similar increases have been shown to reverse SMA phenotypes in mouse models. nih.gov
Furthermore, the restoration of SMN protein function was confirmed by observing the localization of the protein within the cell. The newly produced SMN protein was found to correctly localize into nuclear structures known as gems, indicating that it is functional and capable of participating in its essential cellular roles, such as the assembly of small nuclear ribonucleoproteins (snRNPs). nih.gov
| Cellular Model | Parameter Measured | Effect of this compound |
| Type I SMA Patient-Derived Fibroblasts | SMN2 Exon 7 Inclusion | ~40% increase |
| Type I SMA Patient-Derived Fibroblasts | SMN Protein Level | 1.5-fold increase |
| Type I SMA Patient-Derived Fibroblasts | SMN-positive gems per cell | Significant increase |
In Vivo Studies in Model Organisms
To assess the potential of this compound in a whole organism, researchers have utilized a transgenic Drosophila model of SMA.
A transgenic Drosophila model was engineered to express a human SMN2 transgene in its motor neurons, serving as an in vivo reporter for SMN2 splicing. nih.gov In this model, the baseline level of exon 7 inclusion was higher than typically observed in human cells. nih.gov
Upon oral administration of this compound to these transgenic flies, a notable increase in exon 7 inclusion was observed. nih.gov This demonstrates that the compound is bioavailable and can exert its splicing-modifying effects within the motor neurons of a living organism. nih.gov
| In Vivo Model | Parameter Measured | Result Before Treatment | Result After this compound Treatment |
| Transgenic Drosophila expressing human SMN2 | Percentage of SMN2 Exon 7 Inclusion in Motor Neurons | 72% | 84% |
Future Research Directions and Unexplored Avenues for Homocarbonyltopsentin
Exploration of Additional RNA Targets and Diseases Amenable to RNA-Targeted Therapy
While initial studies may focus on a specific RNA target, the chemical scaffold of Homocarbonyltopsentin could be versatile enough to interact with a variety of RNA structures. Future research will likely broaden the scope of investigation to identify new RNA molecules and associated diseases that can be therapeutically addressed.
Detailed Research Findings:
The number of diseases linked to RNA dysfunction is expanding, providing a rich landscape for the application of RNA-targeting small molecules. drugdiscoverynews.com Pathologies driven by RNA gain-of-function mechanisms, such as the sequestration of essential proteins by expanded repeat transcripts, are particularly relevant. nih.gov For instance, in myotonic dystrophy type 1, expanded r(CUG) repeats in the DMPK gene transcript sequester muscleblind-like (MBNL) proteins, leading to splicing misregulation. nih.gov Similarly, expanded r(CAG) repeats are implicated in Huntington's disease and spinocerebellar ataxias. drugdiscoverynews.com
Future work on this compound could involve screening the compound against a panel of RNAs associated with various diseases. High-throughput screening methods will be instrumental in this endeavor. mdpi.com The identification of novel interactions between this compound and disease-relevant RNAs, such as those involved in cancer, neurodegenerative diseases, and neuromuscular disorders, would open up new therapeutic avenues. mdpi.com For example, targeting the biogenesis of specific microRNAs (miRNAs) involved in cancer progression or stabilizing G-quadruplex structures in the 5' UTR of oncogene mRNAs are plausible strategies.
Moreover, the increasing understanding of the role of non-coding RNAs in disease offers a plethora of potential new targets. umsystem.edu Conditions such as Fragile X syndrome and certain forms of amyotrophic lateral sclerosis (ALS) are also characterized by pathogenic repeating RNA sequences. drugdiscoverynews.com A systematic exploration of this compound's binding affinity and modulatory activity against these and other structured RNAs could significantly broaden its therapeutic potential.
Development of Advanced Synthetic Strategies for Next-Generation Splicing Modulators
The chemical synthesis of complex natural products like this compound is often challenging. The development of more efficient and versatile synthetic routes is crucial for generating a library of analogs for structure-activity relationship (SAR) studies and optimizing therapeutic properties.
Detailed Research Findings:
Advanced synthetic strategies, such as diversity-oriented synthesis (DOS), can be employed to create a wide range of structurally diverse molecules based on the this compound scaffold. mdpi.com This approach allows for the systematic modification of different parts of the molecule to explore how these changes affect RNA binding affinity and specificity. For instance, modifying the indole (B1671886) rings, the linker region, or the appended functional groups could lead to next-generation splicing modulators with improved potency and selectivity.
A key challenge in targeting RNA is achieving selectivity for a specific RNA target over others with similar structural motifs. rsc.org Advanced synthetic strategies can address this by enabling the creation of molecules with unique three-dimensional shapes and charge distributions that are complementary to the target RNA structure. mdpi.com Techniques like C-H activation can be used to forge new bonds in a highly controlled manner, allowing for the construction of complex and constrained architectures that may favor binding to specific RNA pockets. technologynetworks.com
Furthermore, the synthesis of covalent RNA modifiers, which form a permanent bond with their target, represents another promising direction. This approach could lead to compounds with prolonged biological effects. The development of photo-crosslinking analogs of this compound could also aid in identifying its precise binding sites on target RNAs.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully understand the biological effects of this compound, it is essential to look beyond its interaction with a single RNA target. Integrating data from multiple "omics" platforms can provide a holistic view of the compound's mechanism of action and its impact on cellular networks.
Detailed Research Findings:
A multi-omics approach, combining transcriptomics (RNA sequencing), proteomics (mass spectrometry), and metabolomics, can reveal the downstream consequences of this compound-induced RNA modulation. nashbio.com For example, RNA sequencing can provide a global view of changes in gene expression and alternative splicing patterns following treatment with the compound. This can confirm the intended effect on the primary RNA target and uncover any off-target effects on other transcripts.
Proteomics can then be used to determine how these changes in the transcriptome translate to the protein level. nih.gov This is crucial because alterations in splicing can lead to the production of different protein isoforms with distinct functions. By correlating transcriptomic and proteomic data, researchers can build a more complete picture of the pathways and cellular processes affected by this compound. mdpi.com
Metabolomics adds another layer of information by profiling the small molecule metabolites within a cell. nashbio.com Changes in metabolic pathways can be a sensitive indicator of cellular stress or altered cellular states resulting from the compound's activity. The integration of these different omics datasets requires sophisticated bioinformatics tools and statistical methods to identify meaningful patterns and generate new hypotheses about the compound's mechanism. nih.govrsc.org This comprehensive understanding is vital for both preclinical development and for identifying potential biomarkers of drug response.
Application of Emerging Computational Methodologies for RNA-Ligand Interactions
Computational methods are becoming increasingly powerful in the field of RNA-targeted drug discovery. nih.gov These approaches can accelerate the identification of new RNA targets, predict the binding of small molecules to RNA structures, and guide the design of more potent and selective compounds.
Detailed Research Findings:
Structure-based drug design, which has been highly successful for protein targets, is now being adapted for RNA. nih.gov The increasing number of experimentally determined 3D structures of RNA molecules provides a foundation for computational docking studies to predict how this compound and its analogs might bind to specific RNA targets. nih.gov Molecular dynamics simulations can further refine these binding poses and provide insights into the dynamic nature of the RNA-ligand complex. dntb.gov.ua
Machine learning and artificial intelligence are also emerging as valuable tools. umsystem.edu For instance, machine learning models can be trained on existing data of RNA-small molecule interactions to predict new interactions. These models can also be used to predict the "druggability" of different RNA structures, helping to prioritize targets for further investigation.
Furthermore, computational tools can be used to design novel RNA-binding molecules from scratch. dntb.gov.ua By combining knowledge of the structural features of RNA pockets with computational algorithms, it is possible to design molecules that are predicted to have high affinity and selectivity for a chosen RNA target. These in silico-designed compounds can then be synthesized and tested experimentally, creating a feedback loop that can accelerate the discovery of new RNA-targeted therapeutics. The development of scoring functions specifically tailored for RNA-ligand interactions, such as LigandRNA, will be crucial for improving the accuracy of these computational predictions. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Homocarbonyltopsentin (C₂₁H₁₄N₄O₃), and how can purity be optimized during synthesis?
- Methodological Answer : this compound synthesis typically involves coupling reactions of indole derivatives, as described in its first reported preparation . To optimize purity, researchers should employ high-performance liquid chromatography (HPLC) ≥98% purity validation, coupled with spectral characterization (¹H/¹³C NMR, IR) to confirm structural integrity . Reflux conditions and catalyst selection (e.g., palladium-based catalysts for cross-coupling) must be systematically varied to minimize byproducts. For reproducibility, detailed protocols for solvent systems, temperature gradients, and purification steps (e.g., column chromatography) should be documented, adhering to IUPAC nomenclature and reporting guidelines .
Q. How is the biological activity of this compound evaluated in preclinical studies, and what key parameters (e.g., IC₅₀, EC₅₀) are critical for interpretation?
- Methodological Answer : Bioactivity assessment focuses on its role as an SMN2 splicing modulator. In vitro models (e.g., SMA patient-derived fibroblasts) are treated with serial dilutions of the compound to determine IC₅₀ values via dose-response curves. Researchers must include positive/negative controls (e.g., risdiplam) and validate results using qRT-PCR to quantify SMN2 exon 7 inclusion . Statistical methods (e.g., ANOVA with post-hoc tests) are essential to compare efficacy across concentrations, with rigorous reporting of confidence intervals and p-values .
Q. What analytical techniques are required to characterize this compound’s physicochemical properties?
- Methodological Answer : Essential techniques include:
- Spectroscopy : ¹H/¹³C NMR for structural confirmation, UV-Vis for π-π* transitions in the indole rings.
- Chromatography : HPLC for purity assessment (≥98% as per pharmacopeial standards) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (370.36 g/mol) and isotopic patterns.
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and crystallinity .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in different SMA models be resolved?
- Methodological Answer : Contradictions often arise from variability in cell lines (e.g., patient-derived vs. immortalized cells) or dosing regimens. Researchers should:
- Standardize Models : Use isogenic cell lines to control for genetic background.
- Meta-Analysis : Pool data from independent studies, applying heterogeneity tests (e.g., I² statistic) to identify confounding variables .
- Mechanistic Studies : Compare splicing modulation kinetics (e.g., time-course RNA-seq) across models to isolate context-dependent effects .
Q. What computational strategies can predict this compound’s binding affinity to SMN2 pre-mRNA?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (MD) can model interactions between this compound and SMN2’s intronic splicing enhancers. Key steps:
- Target Preparation : Extract SMN2 pre-mRNA structures from the Protein Data Bank (PDB).
- Force Field Optimization : Use AMBER or CHARMM for RNA-ligand interactions.
- Validation : Cross-validate predictions with experimental ΔG values from surface plasmon resonance (SPR) .
Q. What are the key challenges in designing in vivo studies to evaluate this compound’s pharmacokinetics?
- Methodological Answer : Challenges include bioavailability optimization and metabolite identification. Strategies:
- Formulation : Use lipid nanoparticles or PEGylation to enhance solubility.
- Pharmacokinetic Profiling : Conduct LC-MS/MS to measure plasma/tissue concentrations over time, calculating AUC and half-life (t½).
- Toxicology : Assess off-target effects via RNA-seq of non-SMN2 tissues, adhering to ethical guidelines for animal studies .
Q. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use bioinformatics pipelines (e.g., Gene Ontology enrichment, KEGG pathway analysis) to identify dysregulated pathways. Validate findings with CRISPR-Cas9 knockout models of candidate off-target genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
